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Compound of Interest

Compound Name: SAAVE

Cat. No.: B1168920 Get Quote

Disclaimer: Extensive literature searches did not identify a specific combination therapy or

product referred to as "SAAVE" (Sodium Aescinate and Amentoflavone). Therefore, this

document provides detailed application notes and protocols for the individual use of Sodium

Aescinate and Amentoflavone in animal models based on available scientific research.

Part 1: Sodium Aescinate
Application Notes
Sodium Aescinate, a triterpenoid saponin extracted from horse chestnut seeds, is well-

documented for its anti-inflammatory, anti-edematous, and neuroprotective properties.[1][2][3]

[4] In animal models, it has been investigated for its therapeutic potential in conditions such as

traumatic brain injury, neuroinflammation, neuropathic pain, and pancreatitis.[1][2][5] Its primary

mechanism of action involves the inhibition of inflammatory pathways, notably the NF-κB and

JNK/p38 signaling cascades.[1][5]
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Animal Model Species Dosage
Administration
Route

Therapeutic
Effect

Chronic

Pancreatitis
Mouse 2 mg/kg/day Intraperitoneal

Alleviated

pancreatic

fibrosis

Neuropathic Pain Mouse 40 µg/L Intrathecal

Reduced

mechanical

allodynia and

heat

hyperalgesia

Ear Swelling Mouse
1.8, 3.6, 7.2

mg/kg
Intravenous

Dose-dependent

inhibition of

swelling

Vascular Irritation Rabbit 1.3 mg/kg Intravenous

Evaluation of

liposomal

formulation

safety[6]

Acute Toxicity

(LD50)
Mouse

9.04 mg/kg

(liposomal)
Intravenous

Determination of

lethal dose[6]

Experimental Protocols
1. Chronic Pancreatitis Model in Mice

Objective: To evaluate the anti-fibrotic effects of Sodium Aescinate in a caerulein-induced

chronic pancreatitis model.

Animal Model: Male C57BL/6 mice (6-7 weeks old, 20-22 g).

Materials:

Sodium Aescinate (SA)

Caerulein
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Sterile Saline

Procedure:

Induce chronic pancreatitis by intraperitoneal injection of caerulein (50 µg/kg) three times

a week for eight weeks.

Prepare Sodium Aescinate solution by dissolving it in sterile saline.

From week 5 to week 8, administer Sodium Aescinate (2 mg/kg) via intraperitoneal

injection once daily.[7]

The control group receives an equivalent volume of saline.

At the end of the 8-week period, euthanize the mice and collect pancreatic tissue for

histological and molecular analysis.

2. Neuropathic Pain Model in Mice

Objective: To assess the analgesic effects of Sodium Aescinate in a chronic constriction

injury (CCI) model of neuropathic pain.[5]

Animal Model: Male mice.

Materials:

Sodium Aescinate (SA)

Vehicle (e.g., sterile saline)

Procedure:

Induce chronic constriction injury of the sciatic nerve.

Administer Sodium Aescinate (40 µg/L) via intrathecal injection.[5]

Assess behavioral responses to mechanical and thermal stimuli (e.g., von Frey filaments

and Hargreaves test) at baseline and various time points post-injection.
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Collect spinal cord tissues for analysis of inflammatory markers and signaling pathway

activation.[5]

Signaling Pathway Diagrams

Inflammatory Stimuli

IKK Complex

activates

Sodium Aescinate

inhibits

IκB

phosphorylates

NF-κB

releases

Nucleus

translocates to

Pro-inflammatory
Gene Expression

induces

Click to download full resolution via product page

Caption: Inhibition of the NF-κB signaling pathway by Sodium Aescinate.
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Caption: Inhibition of the JNK/p38 MAPK signaling pathway by Sodium Aescinate.

Part 2: Amentoflavone
Application Notes
Amentoflavone is a naturally occurring biflavonoid found in various plants. It exhibits a wide

range of biological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects.

A significant challenge in the in vivo application of Amentoflavone is its low oral bioavailability.

[7] Therefore, the choice of administration route is critical for achieving therapeutic

concentrations in animal models.
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Quantitative Data Summary
Animal Model Species Dosage

Administration
Route

Bioavailability

Pharmacokinetic

Study
Rat 300 mg/kg Oral Gavage 0.04% ± 0.01%

Pharmacokinetic

Study
Rat 10 mg/kg Intravenous -

Pharmacokinetic

Study
Rat 10 mg/kg Intraperitoneal 77.4% ± 28.0%

Experimental Protocols
1. Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Amentoflavone following different

administration routes.

Animal Model: Rats.

Materials:

Amentoflavone

Appropriate vehicle for each administration route (e.g., DMSO, saline)

Procedure:

Divide rats into three groups for different administration routes.

Oral Gavage: Administer Amentoflavone at a dose of 300 mg/kg.

Intravenous Injection: Administer Amentoflavone at a dose of 10 mg/kg.

Intraperitoneal Injection: Administer Amentoflavone at a dose of 10 mg/kg.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24

hours) post-administration.

Process blood samples to separate plasma and analyze Amentoflavone concentrations

using a validated analytical method (e.g., LC-MS/MS).

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

Experimental Workflow Diagram
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Caption: Workflow for Amentoflavone pharmacokinetic studies in rats.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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